molecular formula C11H17N3OS B13965920 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

Cat. No.: B13965920
M. Wt: 239.34 g/mol
InChI Key: ZPIIIGLWFCFRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the ethylpropylamino and methylsulfanyl groups. The final step involves the formylation to introduce the carbaldehyde group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions including:

    Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
  • 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-methanol
  • 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-nitrile

Uniqueness

4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to its specific functional groups that confer distinct chemical properties and reactivity. The presence of the carbaldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

2-methylsulfanyl-4-(pentan-3-ylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H17N3OS/c1-4-9(5-2)13-10-8(7-15)6-12-11(14-10)16-3/h6-7,9H,4-5H2,1-3H3,(H,12,13,14)

InChI Key

ZPIIIGLWFCFRHL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NC(=NC=C1C=O)SC

Origin of Product

United States

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